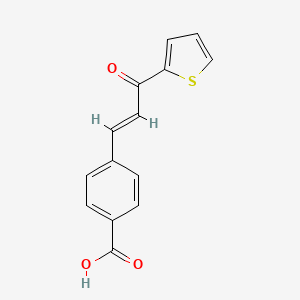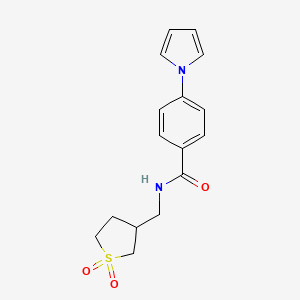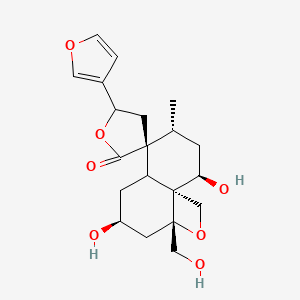
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-ethyl-6-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including acetochlor and metolachlor, which share structural similarities with the compound , are used in agricultural crop production. These herbicides have been studied for their carcinogenic potential in rats, leading to tumors in various organs. The metabolism of these compounds involves complex pathways, including the formation of DNA-reactive dialkylbenzoquinone imine, suggesting the importance of understanding their biotransformation for environmental and health assessments. The study extends earlier research on the metabolic pathways in both rat and human liver microsomes, highlighting the role of cytochrome P450 isoforms in their metabolism (Coleman et al., 2000).
Synthesis of Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds containing (1,3-oxazepine) derivatives of 6-methyl 2-thiouracil demonstrates the potential for creating novel molecules with significant biological activity. This includes the development of Schiff bases derivatives and their transformation into 1,3-oxazepine derivatives, highlighting the diverse chemical reactions and potential applications of pyrimidine-based compounds in pharmaceuticals (Mohammad et al., 2017).
Antimicrobial Activity of Pyrimidinone Derivatives
The synthesis of pyrimidinones and oxazinones from citrazinic acid as a starting material showcases the antimicrobial potential of these compounds. The study indicates that certain synthesized compounds exhibit good antibacterial and antifungal activities, comparable to known antibiotics. This research underlines the importance of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Cytochrome P450 System in Biodegradation
The role of the cytochrome P450 system in the biodegradation of acetochlor, a chloroacetamide herbicide, by Rhodococcus sp. highlights the enzyme's ability to catalyze the N-deethoxymethylation of acetochlor. This process is crucial for converting acetochlor into less harmful compounds, demonstrating the environmental applications of understanding and utilizing microbial enzymes for pollutant degradation (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-4-18-11-9-10-16(2)21(18)24-19(27)15-28-20-14-17(3)23-22(25-20)26-12-7-5-6-8-13-26/h9-11,14H,4-8,12-13,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINDVBNJKAVTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethyl-6-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)
![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)





![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)

![2-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2583097.png)